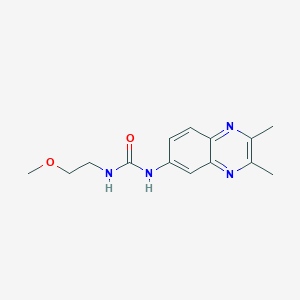
N-cyclohexyl-2,2,4,6-tetramethyl-3,4-dihydro-1(2H)-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-2,2,4,6-tetramethyl-3,4-dihydro-1(2H)-quinolinecarboxamide, also known as CTDMQ, is a synthetic compound that belongs to the quinolinecarboxamide family. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
作用机制
N-cyclohexyl-2,2,4,6-tetramethyl-3,4-dihydro-1(2H)-quinolinecarboxamide acts as a competitive antagonist at muscarinic receptors, preventing the binding of acetylcholine and inhibiting downstream signaling pathways. This results in a reduction in cholinergic neurotransmission, which can have various effects on the brain and other organs.
Biochemical and Physiological Effects:
N-cyclohexyl-2,2,4,6-tetramethyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been shown to have a number of biochemical and physiological effects, including a reduction in acetylcholine release, a decrease in hippocampal long-term potentiation, and an increase in the activity of certain enzymes involved in oxidative stress. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of N-cyclohexyl-2,2,4,6-tetramethyl-3,4-dihydro-1(2H)-quinolinecarboxamide is its selectivity for muscarinic receptors, which allows for specific targeting of the cholinergic system in the brain. However, its use is limited by its relatively low potency and the need for high concentrations to achieve significant effects. Additionally, its effects may be influenced by factors such as the age and sex of the animal model used.
未来方向
There are several potential future directions for research on N-cyclohexyl-2,2,4,6-tetramethyl-3,4-dihydro-1(2H)-quinolinecarboxamide, including:
1. Investigating its effects on other neurotransmitter systems, such as the dopaminergic and serotonergic systems.
2. Exploring its potential therapeutic applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's.
3. Developing more potent analogs of N-cyclohexyl-2,2,4,6-tetramethyl-3,4-dihydro-1(2H)-quinolinecarboxamide with improved selectivity and efficacy.
4. Investigating the effects of N-cyclohexyl-2,2,4,6-tetramethyl-3,4-dihydro-1(2H)-quinolinecarboxamide on different brain regions and circuits, and how these effects may be modulated by other factors such as stress and aging.
5. Studying the potential interactions between N-cyclohexyl-2,2,4,6-tetramethyl-3,4-dihydro-1(2H)-quinolinecarboxamide and other drugs or compounds, and how these interactions may affect its efficacy and safety.
合成方法
N-cyclohexyl-2,2,4,6-tetramethyl-3,4-dihydro-1(2H)-quinolinecarboxamide can be synthesized using a multi-step process involving the reaction of cyclohexylamine with 2,4,6-trimethylbenzaldehyde to form the corresponding imine. This intermediate is then reduced with sodium borohydride to yield the desired product, N-cyclohexyl-2,2,4,6-tetramethyl-3,4-dihydro-1(2H)-quinolinecarboxamide.
科学研究应用
N-cyclohexyl-2,2,4,6-tetramethyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been used in various scientific research studies, primarily as a tool to investigate the role of the cholinergic system in the brain. It has been shown to selectively block the binding of acetylcholine to muscarinic receptors, which are involved in a wide range of physiological processes, including learning and memory.
属性
IUPAC Name |
N-cyclohexyl-2,2,4,6-tetramethyl-3,4-dihydroquinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O/c1-14-10-11-18-17(12-14)15(2)13-20(3,4)22(18)19(23)21-16-8-6-5-7-9-16/h10-12,15-16H,5-9,13H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCKDIBWNOAAIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C2=C1C=C(C=C2)C)C(=O)NC3CCCCC3)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-methoxyphenyl)-15-methyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B5150658.png)
![2-(5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5150666.png)
![4-(2,3,4-trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5150675.png)


![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B5150690.png)
![2-({1-[3-(benzyloxy)-2-hydroxypropyl]-4-piperidinyl}carbonyl)-N-phenylhydrazinecarbothioamide](/img/structure/B5150698.png)


![N'-(3-methoxypropyl)-N-methyl-N-(2-pyridinylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5150721.png)
![3-(3,4-dimethoxyphenyl)-6-methoxy-1H-benzo[de]cinnoline](/img/structure/B5150730.png)
![2-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-1-isopropyl-4-methylbenzene](/img/structure/B5150731.png)
![2-(3,4-dimethoxyphenyl)-N-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methylethanamine](/img/structure/B5150737.png)
![N-(1-isopropyl-2-methylpropyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5150740.png)